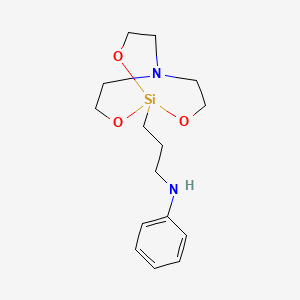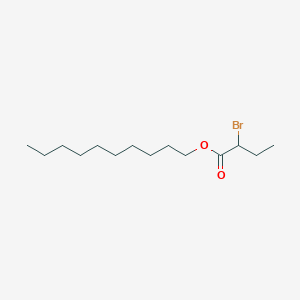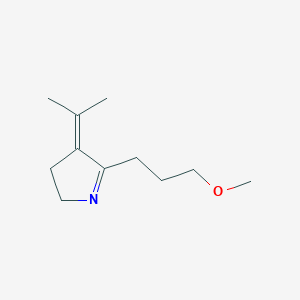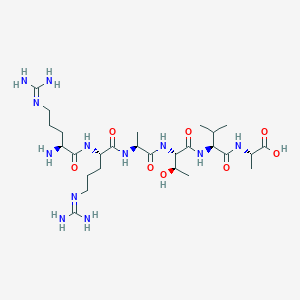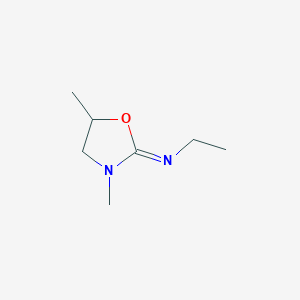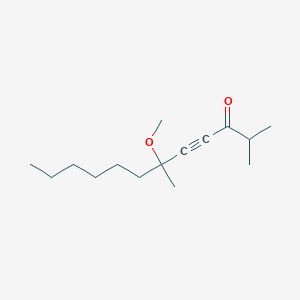
Acetic acid, trichloro, 1,2-dimethylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, trichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by chlorine atoms and a 1,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro, 1,2-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Trichloroacetic acid+1,2-dimethylpropanol→Acetic acid, trichloro, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.
化学反应分析
Types of Reactions
Acetic acid, trichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
科学研究应用
Acetic acid, trichloro, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of acetic acid, trichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- Acetic acid, trichloro, methyl ester
- Acetic acid, trichloro, ethyl ester
- Acetic acid, trichloro, propyl ester
Uniqueness
Acetic acid, trichloro, 1,2-dimethylpropyl ester is unique due to the presence of the 1,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This makes it different from other trichloroacetic acid esters, which may have simpler alkyl groups. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84612-70-4 |
|---|---|
分子式 |
C7H11Cl3O2 |
分子量 |
233.5 g/mol |
IUPAC 名称 |
3-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
InChI 键 |
DLGMINPBZKHLST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)OC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)

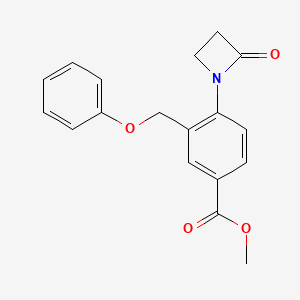
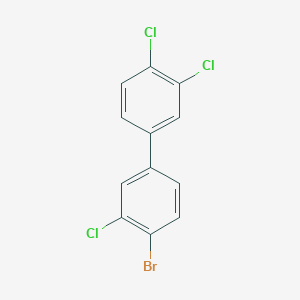


![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
